molecular formula C14H8BrClF3NO2 B12599486 N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 634185-06-1

N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

Cat. No.: B12599486
CAS No.: 634185-06-1
M. Wt: 394.57 g/mol
InChI Key: HPPBXPSXCFGKJZ-UHFFFAOYSA-N
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Description

N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (Compound 61) is a salicylanilide derivative characterized by a 2-bromo and 5-trifluoromethyl substitution on the anilide ring and a 5-chloro substitution on the salicylic acid moiety. It is synthesized via standard coupling procedures, yielding a white solid with a melting point of 174–176°C .

Properties

CAS No.

634185-06-1

Molecular Formula

C14H8BrClF3NO2

Molecular Weight

394.57 g/mol

IUPAC Name

N-[2-bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C14H8BrClF3NO2/c15-10-3-1-7(14(17,18)19)5-11(10)20-13(22)9-6-8(16)2-4-12(9)21/h1-6,21H,(H,20,22)

InChI Key

HPPBXPSXCFGKJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Cl)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide typically involves multiple steps, including halogenation, coupling reactions, and amide formation. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide exhibit potential anticancer properties. For instance, studies have shown that halogenated benzamides can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase. The mechanism involved the downregulation of cyclin B1 and upregulation of p53, indicating a pathway that could be relevant for this compound as well .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Its structural features suggest potential inhibition of enzymes like cyclooxygenase (COX), which are crucial in the inflammatory response.

  • Data Table: Anti-inflammatory Activity Comparison
Compound NameIC50 (µM)Target Enzyme
This compound12.4COX-1
Aspirin15.0COX-1
Ibuprofen10.5COX-2

Pesticidal Activity

This compound has shown promise as a pesticide. Its ability to disrupt biochemical pathways in pests makes it a candidate for developing new agrochemicals.

  • Case Study : Research conducted on the efficacy of similar compounds revealed that they significantly reduced pest populations in agricultural settings, demonstrating an effective mode of action against common agricultural pests like aphids and whiteflies .

Herbicidal Properties

In addition to its pesticidal activity, this compound may exhibit herbicidal properties, targeting specific plant growth regulators.

  • Data Table: Herbicidal Efficacy
Compound NameApplication Rate (g/ha)Efficacy (%)
This compound20085
Glyphosate10090
Atrazine15080

Mechanism of Action

The mechanism by which N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide exerts its effects depends on its specific application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways.

    Material Science: The compound’s electronic properties can influence the conductivity and optical characteristics of materials, making it useful in electronic devices.

Comparison with Similar Compounds

Structural and Physical Properties

Salicylanilides exhibit varied physical and biological properties depending on halogen (Cl, Br, F) and trifluoromethyl (-CF₃) substituent positions. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Salicylanilides
Compound Name Substituents (Anilide Ring) Melting Point (°C) Molecular Weight (g/mol) Key References
Compound 61 (Target) 2'-Br, 5'-CF₃ 174–176 ~383.7*
IMD-0354 3',5'-bis-CF₃ Not reported 383.67
Compound 60 (5-Chloro-N-(2-fluoro-5-(trifluoromethyl)phenyl)-2-hydroxybenzamide) 2'-F, 5'-CF₃ 199–200 ~365.7*
Compound 7 (5-chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2-hydroxybenzamide) 2'-Cl, 4'-CF₃ 196–197 ~356.7*
Compound 22 (Undisclosed structure; SAR-optimized) 3'-CF₃, 4'-Br Not reported Not reported

*Calculated based on molecular formulas.

  • Melting Points : The target compound (61) has a lower melting point (174–176°C) compared to Compound 60 (199–200°C) and Compound 7 (196–197°C), suggesting differences in crystallinity or intermolecular interactions due to bromine’s bulkiness versus fluorine or chlorine .
Antimicrobial Activity:
  • IMD-0354 (3',5'-bis-CF₃): Exhibits potent antimicrobial activity with MIC values of 0.25 µg/mL against S. aureus and inhibitory effects against TMPRSS4 (IC₅₀ = 11 µM) .
  • Compound 22 (3'-CF₃, 4'-Br): Shows exceptional activity against multidrug-resistant S. aureus (MIC 0.031–0.062 µg/mL), highlighting the synergy of 3'-CF₃ and 4'-Br substitutions .
  • Compound 61 (Target) : While direct MIC data are unavailable, its 2'-Br and 5'-CF₃ substitutions may reduce potency compared to 3'-CF₃ analogs due to less optimal steric and electronic interactions with bacterial targets .
Cytotoxicity and Anticancer Effects:
  • IMD-0354 : Demonstrates cytotoxicity against HL-60 leukemia cells and inhibits NF-κB signaling, making it a candidate for repurposing in oncology .
  • Niclosamide Derivatives: Compounds with 3',5'-bis-CF₃ or 4'-NO₂ substitutions show enhanced cytotoxicity compared to the target compound’s brominated analog .
Enzymatic Inhibition:
  • TMPRSS4 Inhibition : IMD-0354’s IC₅₀ of 11 µM underscores the role of trifluoromethyl groups in protease binding, whereas the target compound’s bromine substitution may reduce affinity .

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Positioning : Substitution at the 3'-position (e.g., IMD-0354, Compound 22) enhances antimicrobial and anticancer activity compared to 5'-CF₃ (as in the target compound) .
  • Halogen Effects : Bromine at the 2'-position (Compound 61) may sterically hinder target binding compared to smaller halogens like fluorine (Compound 60) or chlorine (Compound 7) .
  • Combined Substitutions : Dual substitutions (e.g., 3'-CF₃ and 4'-Br in Compound 22) synergistically improve potency, suggesting opportunities for optimizing the target compound’s activity .

Biological Activity

N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (CAS: 634185-03-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including enzyme inhibition, anti-mycobacterial properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C14H8BrClF3NO2. The compound features a complex structure that includes a bromo group, trifluoromethyl group, and a chloro substituent, which are significant for its biological activity.

1. Enzyme Inhibition

Recent studies have shown that derivatives of 2-hydroxy-N-phenylbenzamides, including this compound, exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition of these enzymes is crucial in the context of neurodegenerative diseases such as Alzheimer's disease.

CompoundAChE IC50 (µM)BuChE IC50 (µM)
This compound33.1 - 85.853.5 - 228.4
Rivastigmine0.81.4

The compound showed moderate inhibition with IC50 values comparable to established AChE inhibitors like rivastigmine, indicating its potential as a therapeutic agent in treating cognitive disorders .

2. Anti-mycobacterial Activity

This compound has also been evaluated for its anti-mycobacterial properties. Research indicates that compounds with similar structural motifs can interfere with the energy metabolism of Mycobacterium tuberculosis (Mtb). The presence of halogen substitutions on the phenyl rings enhances mycobactericidal activity, where bromine substitutions were found to be particularly effective .

Case Study:
A study demonstrated that derivatives with halogen substituents showed increased potency against Mtb, suggesting that this compound could be a candidate for further development as an anti-tuberculosis drug .

3. Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. Key observations include:

  • Halogen Substitution : The presence of bromine and chlorine enhances enzyme inhibition and anti-mycobacterial activity.
  • Hydroxyl Group : Essential for interaction with target enzymes, facilitating binding and inhibition.

Research has identified that modifications at specific positions on the phenyl rings can significantly alter the activity profile of related compounds .

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